molecular formula C10H5BrCl2N2 B057207 5-(4-Bromophenyl)-4,6-dichloropyrimidine CAS No. 146533-41-7

5-(4-Bromophenyl)-4,6-dichloropyrimidine

Cat. No.: B057207
CAS No.: 146533-41-7
M. Wt: 303.97 g/mol
InChI Key: WEEFLZORZXLIJE-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-4,6-dichloropyrimidine: is a heterocyclic aromatic compound that contains both bromine and chlorine substituents on a pyrimidine ring

Scientific Research Applications

Chemistry: 5-(4-Bromophenyl)-4,6-dichloropyrimidine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of heterocyclic compounds and can be used in the development of new materials with specific electronic or optical properties.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs

Industry: The compound’s reactivity and functional group compatibility make it valuable in the production of agrochemicals, dyes, and polymers. It can be used to create materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Safety and Hazards

The compound is known to cause skin and eye irritation. Precautions should be taken to avoid contact with skin, eyes, or clothing. In case of contact, wash with plenty of water. If irritation persists, seek medical attention .

Future Directions

There is limited information available on the future directions of 5-(4-Bromophenyl)-4,6-dichloropyrimidine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromophenyl)-4,6-dichloropyrimidine typically involves the reaction of 4,6-dichloropyrimidine with 4-bromophenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing chlorine atoms on the pyrimidine ring. Common nucleophiles include amines and thiols.

    Coupling Reactions: The bromine atom allows for further functionalization through reactions such as Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate or cesium carbonate, and solvents such as toluene, ethanol, or dimethylformamide (DMF).

Major Products:

    Substitution Products: Depending on the nucleophile, products can include various substituted pyrimidines with functional groups like amines, ethers, or thiols.

    Coupling Products: Products include biaryl compounds, alkenes, or alkynes, depending on the specific coupling reaction employed.

Comparison with Similar Compounds

    4,6-Dichloropyrimidine: Lacks the bromophenyl group, making it less versatile for further functionalization.

    5-(4-Chlorophenyl)-4,6-dichloropyrimidine: Similar structure but with a chlorine atom instead of bromine, which can affect reactivity and biological activity.

    5-(4-Bromophenyl)-2,4-dichloropyrimidine:

Uniqueness: 5-(4-Bromophenyl)-4,6-dichloropyrimidine stands out due to the combination of bromine and chlorine substituents, which provide unique reactivity patterns and the ability to undergo a wide range of chemical transformations. This makes it a valuable compound for the synthesis of diverse organic molecules and the exploration of new chemical and biological activities.

Properties

IUPAC Name

5-(4-bromophenyl)-4,6-dichloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrCl2N2/c11-7-3-1-6(2-4-7)8-9(12)14-5-15-10(8)13/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEEFLZORZXLIJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N=CN=C2Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80599422
Record name 5-(4-Bromophenyl)-4,6-dichloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146533-41-7
Record name 5-(4-Bromophenyl)-4,6-dichloropyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146533-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Bromophenyl)-4,6-dichloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-bromophenyl)-4,6-dichloropyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.235.242
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 5-(4-Bromophenyl)-4,6-dichloropyrimidine useful in pharmaceutical synthesis?

A: this compound serves as a versatile starting material for synthesizing various pyrimidine analogs, particularly through the Suzuki cross-coupling reaction. [] This reaction allows for the introduction of diverse aryl or heteroaryl groups at the 5-position of the pyrimidine ring, enabling the creation of libraries of compounds with potentially enhanced pharmaceutical properties.

Q2: Can you elaborate on the Suzuki cross-coupling reaction involving this compound and its optimization?

A: Researchers successfully employed the Suzuki cross-coupling reaction to arylate this compound with various aryl/heteroaryl boronic acids. [] The reaction utilized a commercially available palladium catalyst, Pd(PPh3)4, to facilitate the coupling process. Optimization studies revealed that using 5 mol% of the palladium catalyst alongside K3PO4 as a base and 1,4-Dioxane as a solvent led to good yields of the desired pyrimidine analogs. Notably, the reaction proceeded more efficiently with electron-rich boronic acids, resulting in higher product yields.

Q3: Besides its use in Suzuki coupling, are there other synthetic applications for this compound?

A: Yes, this compound is also a key intermediate in the synthesis of macitentan, an endothelin receptor antagonist. [] A new preparation method for a macitentan intermediate, N-(5-(4-bromophenyl)-6-chloro-4-pyrimidyl)-N'-propylsulfamide, utilizes this compound as a starting material. [] This method employs a metal alkoxide in dimethyl sulfoxide to facilitate the reaction and offers advantages such as a simplified process, improved production efficiency, and reduced solvent use compared to previous methods. []

Q4: Have any computational studies been conducted on compounds derived from this compound?

A: Yes, Density Functional Theory (DFT) calculations were employed to analyze the reactivity descriptors and electronic and structural relationships of novel pyrimidine analogs synthesized via Suzuki cross-coupling using this compound. [] These calculations provided insights into the relative reactivity and stability of the synthesized compounds, aiding in understanding their potential behavior in biological systems.

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